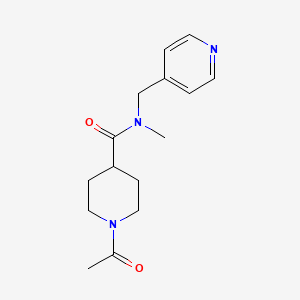![molecular formula C11H17ClN2O3S B6639099 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene](/img/structure/B6639099.png)
2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene, also known as DMSO-Cl, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene is not fully understood, but it is believed to act by covalently modifying the active site of protein tyrosine phosphatases. This modification leads to the inhibition of the enzyme's activity and thereby disrupts cell signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on protein tyrosine phosphatases, it has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain bacterial strains. 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene in lab experiments is its potency as an inhibitor of protein tyrosine phosphatases. This makes it a valuable tool for studying cell signaling pathways and for developing new drugs that target these pathways. However, one limitation of using 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene is its potential for off-target effects, as it can also inhibit other enzymes that are not related to protein tyrosine phosphatases.
将来の方向性
There are several future directions for research on 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene. One area of interest is the development of more specific inhibitors of protein tyrosine phosphatases that do not have off-target effects. Another area of interest is the use of 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene as a tool for studying the role of protein tyrosine phosphatases in disease, particularly in cancer and autoimmune disorders. Finally, there is potential for the development of new drugs that are based on the structure of 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene and that target specific cell signaling pathways.
合成法
The synthesis of 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene involves the reaction of 2-chloro-4-nitrobenzyl alcohol with dimethyl sulfamide in the presence of a reducing agent such as iron powder or zinc dust. The resulting intermediate is then treated with ethyl iodide to form 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene. The yield of this synthesis method is about 50%.
科学的研究の応用
2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene has been used extensively in scientific research as a tool for studying protein structure and function. It has been shown to be a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in regulating cell signaling pathways. 2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene has also been used as a probe for studying the binding of small molecules to proteins, as well as for studying protein-protein interactions.
特性
IUPAC Name |
2-chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3S/c1-4-17-11-6-5-9(7-10(11)12)8-13-18(15,16)14(2)3/h5-7,13H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLWGMDWYUCTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNS(=O)(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(dimethylsulfamoylamino)methyl]-1-ethoxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)


![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)


![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B6639107.png)
![[4-(2-Chloro-6-fluorobenzoyl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B6639113.png)
![2-(2-Chlorophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B6639114.png)